molecular formula C20H26N4O3S B2632351 N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1049420-64-5

N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2632351
CAS RN: 1049420-64-5
M. Wt: 402.51
InChI Key: RIRVJSHZSRTQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C20H26N4O3S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications

PET Tracers for Serotonin 5-HT1A Receptors

  • A study by García et al. (2014) developed N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as PET tracers for serotonin 5-HT1A receptors, finding a promising candidate for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders.

Serotonin Receptor Antagonists

  • Research by Craven et al. (1994) focused on N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2- pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635) as a potent and selective 5-HT1A receptor antagonist, important for understanding the actions of serotonin on 5-HT neurons.

Dopamine D2 Receptor Affinity

  • A study by Penjisevic et al. (2016) involved synthesizing novel substituted piperidines and (2-methoxyphenyl)piperazines, identifying compounds with high affinity for the dopamine D2 receptor, valuable for understanding dopaminergic transmission.

Adrenoceptors Activity

  • Huang et al. (2015) synthesized a compound that exhibited high selective activity for α1A/D versus α1B-adrenoceptors subtype, providing insights into the selectivity of receptor interactions (Huang et al., 2015).

Radiolabeling for D3 Receptor Imaging

  • Kuhnast et al. (2006) synthesized and labeled FAUC346, an in vitro D3-selective ligand, for potential use in D3 receptor imaging, contributing to neuroimaging and understanding of dopaminergic systems (Kuhnast et al., 2006).

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-27-18-7-3-2-6-17(18)24-12-10-23(11-13-24)9-8-21-19(25)20(26)22-15-16-5-4-14-28-16/h2-7,14H,8-13,15H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRVJSHZSRTQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

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